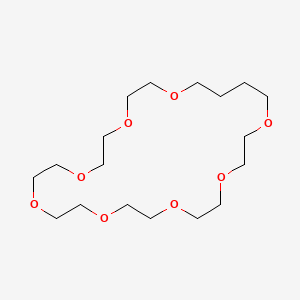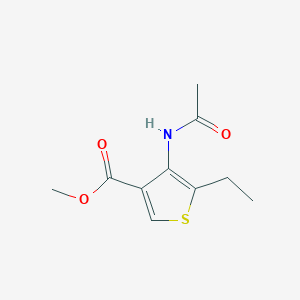
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a trichloroethyl group and a dichlorocarbanilate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 3,4-dichlorocarbanilate typically involves the reaction of 2,2,2-Trichloroethanol with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{2,2,2-Trichloroethanol} + \text{3,4-dichlorophenyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of catalysts and specific solvents to enhance the reaction rate and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of 3,4-dichlorophenylamine and 2,2,2-Trichloroethanol.
Oxidation: Oxidative conditions can lead to the formation of corresponding oxidized products.
Substitution: The trichloroethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 3,4-dichlorophenylamine and 2,2,2-Trichloroethanol.
Oxidation: Oxidized derivatives of the original compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloroethyl 3,4-dichlorocarbanilate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, leading to the disruption of normal enzymatic activity. The pathways involved may include the inhibition of metabolic processes and interference with cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a reagent in organic synthesis.
3,4-Dichlorophenyl isocyanate: A precursor in the synthesis of various carbamates.
2,2,2-Trichloroethanol: A related compound with different applications.
Uniqueness
2,2,2-Trichloroethyl 3,4-dichlorocarbanilate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a compound of significant interest.
Propiedades
Número CAS |
85221-18-7 |
|---|---|
Fórmula molecular |
C9H6Cl5NO2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2,2,2-trichloroethyl N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H6Cl5NO2/c10-6-2-1-5(3-7(6)11)15-8(16)17-4-9(12,13)14/h1-3H,4H2,(H,15,16) |
Clave InChI |
OOHJLYSGGJCZCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)OCC(Cl)(Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



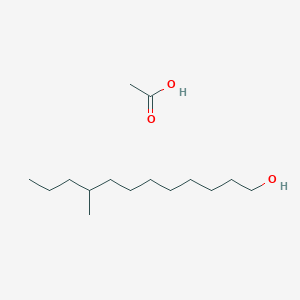
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
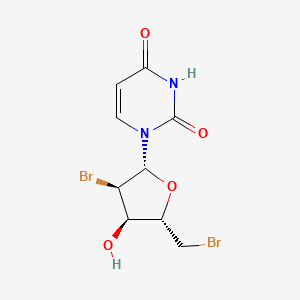

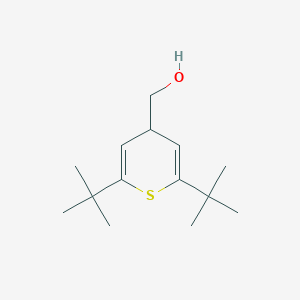

![2-piperidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14423630.png)

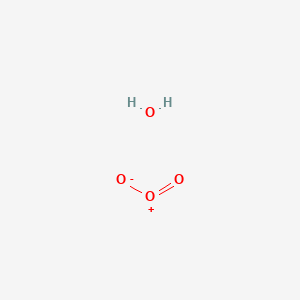
![1-Methyl-4-[1-(methylsulfanyl)tridecane-1-sulfonyl]benzene](/img/structure/B14423657.png)
